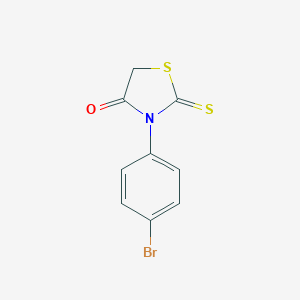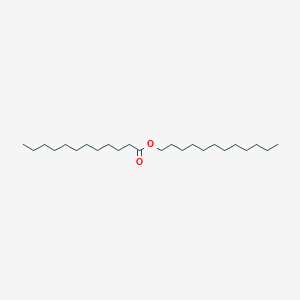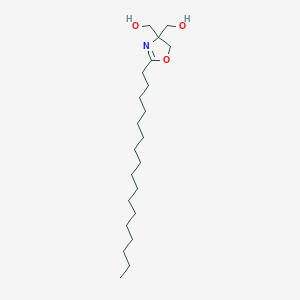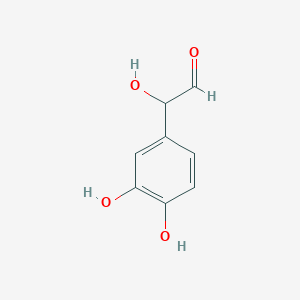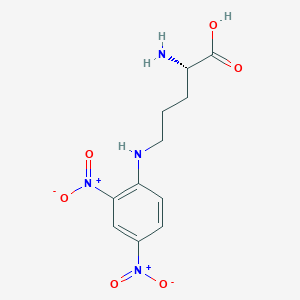
2,4-Dinitrophenylornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenylornithine is a compound that belongs to the class of nitrophenyl derivatives. This compound is synthesized by reacting ornithine with 2,4-dinitrofluorobenzene. 2,4-Dinitrophenylornithine has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
2,4-Dinitrophenylornithine inhibits ODC by binding to the active site of the enzyme. This binding prevents the conversion of ornithine to putrescine, which is the first step in the biosynthesis of polyamines. As a result, the levels of polyamines are reduced, which inhibits cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The inhibition of ODC by 2,4-dinitrophenylornithine has been shown to have both biochemical and physiological effects. Biochemically, the reduction in polyamine levels leads to a decrease in DNA synthesis and cell proliferation. Physiologically, the inhibition of ODC has been shown to have antitumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dinitrophenylornithine in lab experiments is its specificity for ODC. This compound does not inhibit other enzymes involved in the biosynthesis of polyamines. However, one limitation of using 2,4-dinitrophenylornithine is its toxicity. High concentrations of this compound can lead to cell death.
Direcciones Futuras
There are several future directions for research involving 2,4-dinitrophenylornithine. One potential direction is the development of more potent and less toxic inhibitors of ODC. Another direction is the investigation of the role of polyamines in other diseases such as neurodegenerative disorders. Additionally, the use of 2,4-dinitrophenylornithine in combination with other anticancer agents could be explored to enhance its antitumor effects.
Conclusion
In conclusion, 2,4-dinitrophenylornithine is a compound that has been widely used in scientific research due to its ability to inhibit ODC. This compound has been shown to have antitumor effects and has potential as a cancer therapy. However, more research is needed to explore its full potential and to develop more potent and less toxic inhibitors of ODC.
Métodos De Síntesis
The synthesis of 2,4-dinitrophenylornithine involves the reaction of ornithine with 2,4-dinitrofluorobenzene. The reaction takes place in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography to obtain pure 2,4-dinitrophenylornithine.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenylornithine has been widely used in scientific research due to its ability to inhibit ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation. However, overexpression of ODC has been linked to the development of cancer. Therefore, inhibition of ODC has been proposed as a potential strategy for cancer therapy.
Propiedades
Número CAS |
10457-27-9 |
|---|---|
Nombre del producto |
2,4-Dinitrophenylornithine |
Fórmula molecular |
C11H14N4O6 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
AYMDNNQPNXWIKK-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
Otros números CAS |
10457-27-9 |
Sinónimos |
2,4-dinitrophenylornithine 2,4-DNP-ornithine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



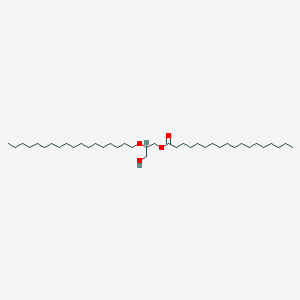
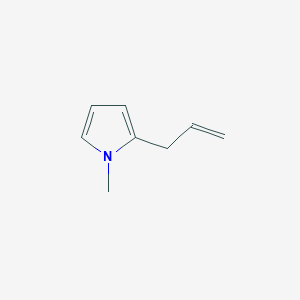

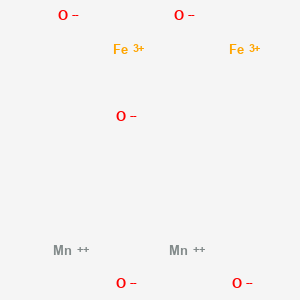
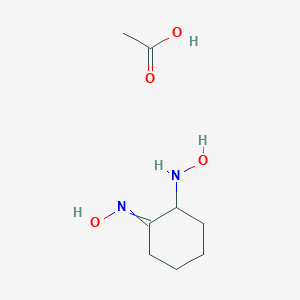
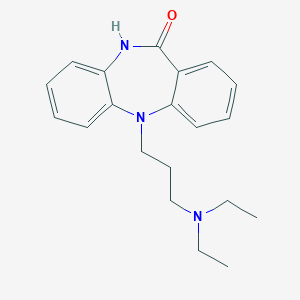
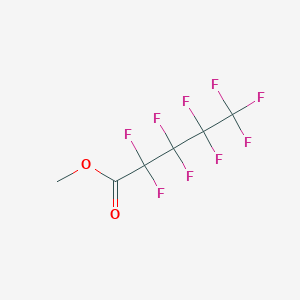
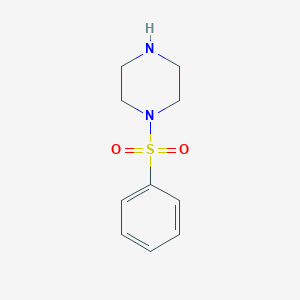
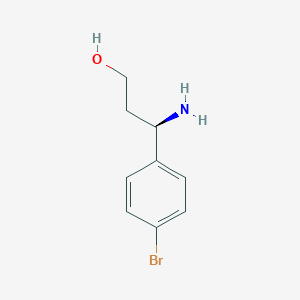
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
